Borane, dibromophenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borane, dibromophenyl- is an organoboron compound that features a boron atom bonded to a phenyl group and two bromine atoms. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. Borane, dibromophenyl- is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Borane, dibromophenyl- can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with bromine in the presence of a suitable catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the use of dibromoborane reagents, which react with phenyl-containing compounds to form borane, dibromophenyl-.
Industrial Production Methods
Industrial production of borane, dibromophenyl- often involves large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Borane, dibromophenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borane complexes.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in reactions with borane, dibromophenyl- include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Grignard reagents, organolithium compounds.
Major Products
The major products formed from reactions involving borane, dibromophenyl- include boronic acids, boronates, and various substituted borane derivatives.
Scientific Research Applications
Borane, dibromophenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of borane, dibromophenyl- involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to participate in a variety of chemical reactions, including catalysis and bond formation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the bromine atoms.
Dibromoborane: Contains two bromine atoms but lacks the phenyl group.
Borane-tetrahydrofuran complex: A borane complex used in reduction reactions.
Uniqueness
Borane, dibromophenyl- is unique due to the presence of both a phenyl group and two bromine atoms, which confer specific reactivity and stability. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds.
Properties
IUPAC Name |
dibromo(phenyl)borane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBr2/c8-7(9)6-4-2-1-3-5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBZCLIJTPEKOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBr2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416083 |
Source
|
Record name | Borane, dibromophenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4151-77-3 |
Source
|
Record name | Borane, dibromophenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.